

Application of m-PEG4-C6-phosphonic acid ethyl ester in Targeted Drug Delivery

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Compound of Interest

Compound Name: *m-PEG4-C6-phosphonic acid ethyl ester*

Cat. No.: B609258

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Application Note

Introduction

m-PEG4-C6-phosphonic acid ethyl ester is a heterobifunctional molecule featuring a phosphonic acid ethyl ester group, a hexyl (C6) spacer, and a tetraethylene glycol (PEG4) chain with a terminal methoxy group. This unique structure makes it a valuable tool in the field of targeted drug delivery, particularly for bone-targeting applications. The phosphonate moiety serves as a bone-homing agent due to its high affinity for hydroxyapatite, the primary mineral component of bone tissue. The PEG linker enhances solubility and provides steric shielding, which can improve the pharmacokinetic profile of the conjugated drug by reducing renal clearance and minimizing uptake by the reticuloendothelial system, thereby prolonging circulation time.^[1] The terminal group can be modified for conjugation to various therapeutic agents.

Principle of Bone Targeting

The targeted delivery of drugs to bone tissue is a critical strategy for treating bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases.^[2] The principle behind using phosphonate-containing molecules for this purpose lies in the strong chelating interaction between the phosphonate groups and the calcium ions present in the hydroxyapatite matrix of bone.^{[2][3]} This high binding affinity allows for the accumulation of the drug conjugate at sites of active bone remodeling, where the mineral is more exposed.^[3]

Applications

The primary application of **m-PEG4-C6-phosphonic acid ethyl ester** and similar structures is in the development of bone-targeted drug delivery systems. By conjugating therapeutic agents (e.g., anticancer drugs, anti-inflammatory agents, or antibiotics) to this linker, it is possible to increase the local concentration of the drug at the bone site, thereby enhancing therapeutic efficacy while reducing systemic toxicity.^[2] While **m-PEG4-C6-phosphonic acid ethyl ester** is also described as a PROTAC (Proteolysis Targeting Chimera) linker, its phosphonate group strongly suggests a utility in bone-targeting applications.^[4]

Quantitative Data Summary

While specific quantitative data for **m-PEG4-C6-phosphonic acid ethyl ester** is not readily available in the public domain, the following tables summarize representative data for analogous phosphonate and bisphosphonate compounds to illustrate the principles of bone targeting and the effect of PEGylation.

Table 1: Binding Affinity of Phosphonates to Apatite

This table presents the Langmuir binding affinity constants (KL) for several bisphosphonates to synthetic hydroxyapatite (HAP) and carbonated apatite (CAP), which more closely mimics natural bone mineral.^[5] A higher KL value indicates a stronger binding affinity.

Compound	Apatite Type	Binding Affinity Constant (KL) (x 10 ⁶ M ⁻¹)
Zoledronate	HAP	3.10
CAP		1.23
Alendronate	HAP	2.65
CAP		0.22
Risedronate	HAP	2.73
CAP		0.043

Table 2: In Vivo Bone Uptake of Radiolabeled Bisphosphonate Conjugates

This table shows the percentage of the injected dose (%ID) of ^{99m}Tc-labeled bisphosphonate conjugates found in the bone of mice at a specific time point post-injection, demonstrating the *in vivo* bone-targeting efficiency.[6]

Conjugate	Time Post-Injection (hours)	Bone Uptake (%ID)
99mTc-DTPA-Bisphosphonate	8	13.6
99mTc-5-Fluorouracil-Bisphosphonate	8	17.1

Table 3: Pharmacokinetics of a PEGylated Liposomal Formulation

This table illustrates the impact of a PEGylated liposomal formulation on the pharmacokinetic parameters of a drug (CPD100) in mice, showing prolonged circulation and reduced clearance.

[7]

Formulation	Circulation Half-life (t _{1/2}) (hours)	Area Under the Curve (AUC) (µg·h/mL)	Clearance (mL/h/kg)
CPD100 (Free Drug)	~0.44	33	916
CPD100 Li (Non-PEGylated Liposome)	5.5	56	-
CPD100 PEGLi (PEGylated Liposome)	9.5	170	-

Experimental Protocols

The following are detailed protocols for key experiments relevant to the application of **m-PEG4-C6-phosphonic acid ethyl ester** in targeted drug delivery. These are generalized protocols based on standard methodologies in the field.

Protocol 1: Conjugation of a Therapeutic Agent to **m-PEG4-C6-phosphonic acid ethyl ester**

This protocol describes a general method for conjugating a drug containing a reactive functional group (e.g., a primary amine) to a derivative of **m-PEG4-C6-phosphonic acid ethyl ester** that has been activated with an NHS ester.

Materials:

- **m-PEG4-C6-phosphonic acid ethyl ester** derivative with a terminal NHS ester
- Therapeutic agent with a primary amine
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Mass Spectrometer for characterization

Procedure:

- Dissolve the NHS ester derivative of **m-PEG4-C6-phosphonic acid ethyl ester** in anhydrous DMF.
- Dissolve the therapeutic agent in anhydrous DMF.
- Add the therapeutic agent solution to the linker solution in a 1:1.2 molar ratio (drug:linker).
- Add TEA or DIPEA (2-3 equivalents relative to the drug) to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, quench the reaction by adding a small amount of water.
- Purify the resulting conjugate using preparative HPLC.

- Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro Hydroxyapatite Binding Assay

This protocol is used to quantify the binding affinity of the phosphonate-containing conjugate to hydroxyapatite, the mineral component of bone.[8]

Materials:

- Hydroxyapatite (HA) powder
- Phosphate Buffered Saline (PBS), pH 7.4
- The phosphonate-drug conjugate
- A UV-Vis spectrophotometer or fluorescence plate reader (depending on the drug's properties)
- Centrifuge

Procedure:

- Prepare a stock solution of the phosphonate-drug conjugate in PBS.
- Prepare a series of dilutions of the conjugate in PBS.
- Weigh a fixed amount of HA powder (e.g., 10 mg) into several microcentrifuge tubes.
- Add a fixed volume (e.g., 1 mL) of each conjugate dilution to the tubes containing HA powder.
- Include a control tube with HA powder and PBS only.
- Incubate the tubes at 37°C with gentle shaking for a predetermined time (e.g., 2 hours) to reach binding equilibrium.
- Centrifuge the tubes to pellet the HA powder.

- Carefully collect the supernatant.
- Measure the concentration of the unbound conjugate in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy, based on the properties of the conjugated drug.
- Calculate the amount of bound conjugate by subtracting the unbound amount from the initial amount.
- Plot the amount of bound conjugate versus the concentration of the unbound conjugate and fit the data to a binding isotherm (e.g., Langmuir model) to determine the binding affinity constant.

Protocol 3: In Vivo Biodistribution Study

This protocol describes a typical in vivo study to determine the tissue distribution of the drug conjugate in an animal model. This often requires radiolabeling of the conjugate.

Materials:

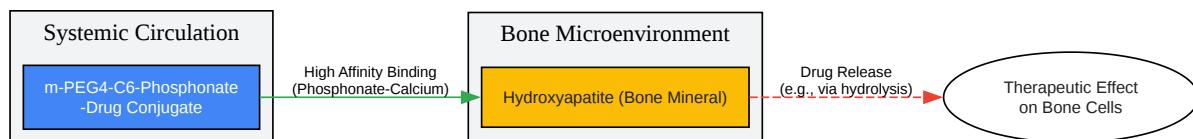
- Phosphonate-drug conjugate (radiolabeled, e.g., with ^{125}I , ^{111}In , or $^{99\text{m}}\text{Tc}$)
- Animal model (e.g., BALB/c mice)
- Saline solution for injection
- Gamma counter
- Animal anesthesia and euthanasia supplies

Procedure:

- Synthesize a radiolabeled version of the phosphonate-drug conjugate.
- Administer a known amount of the radiolabeled conjugate to a cohort of mice via intravenous (tail vein) injection.

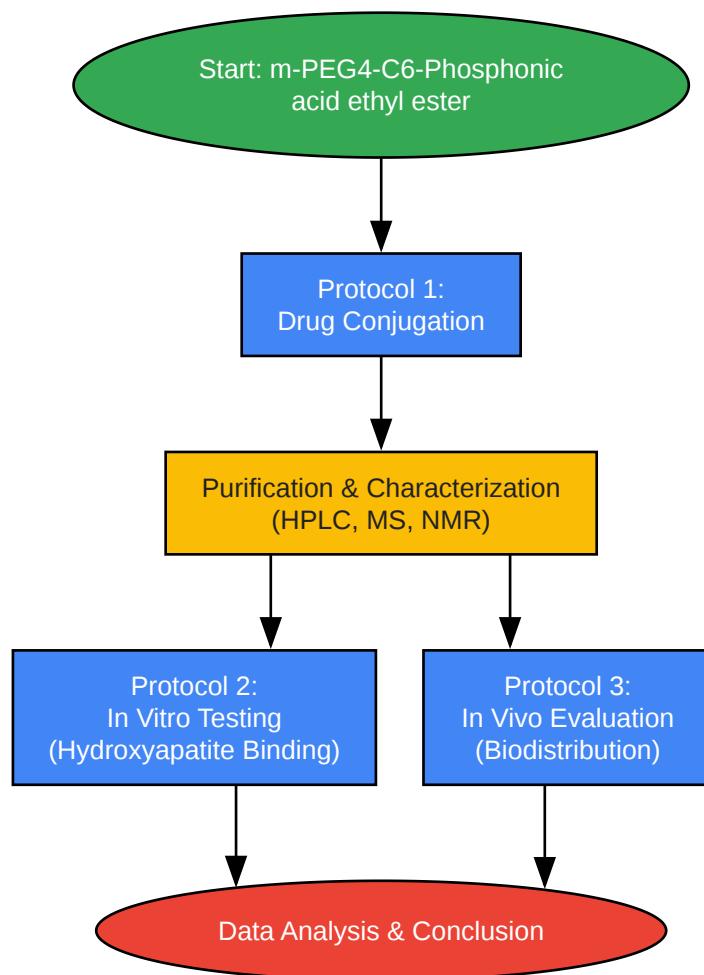
- At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of the animals.
- Harvest major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone - typically femur or tibia).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
- Analyze the data to determine the extent of bone targeting and the clearance profile of the conjugate.

Visualizations



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Caption: Mechanism of bone targeting using the phosphonate conjugate.

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Caption: General experimental workflow for developing a bone-targeted drug.

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Caption: Conceptual signaling pathway modulation by a delivered drug.

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